molecular formula C14H13ClN2O B14382677 2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one CAS No. 89611-44-9

2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Cat. No.: B14382677
CAS No.: 89611-44-9
M. Wt: 260.72 g/mol
InChI Key: XQWXFZLDDAFDRT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a heterocyclic compound that features a chlorophenyl group attached to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under acidic or basic conditions. One common method includes the use of a Grignard reagent, which reacts with 4-chlorobenzaldehyde to form an intermediate that subsequently undergoes cyclization to yield the desired isoindoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted isoindoline derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to its specific isoindoline core, which imparts distinct chemical and biological properties

Properties

CAS No.

89611-44-9

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-imino-4,5,6,7-tetrahydroisoindol-1-one

InChI

InChI=1S/C14H13ClN2O/c15-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)14(17)18/h5-8,16H,1-4H2

InChI Key

XQWXFZLDDAFDRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=N)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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